molecular formula C13H10ClNO2 B048257 Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- CAS No. 784-41-8

Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-

Cat. No. B048257
Key on ui cas rn: 784-41-8
M. Wt: 247.67 g/mol
InChI Key: AEOLBXUKBVWECZ-UHFFFAOYSA-N
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Patent
US04191738

Procedure details

To a solution of 83.7 g (0.34 mole) of 5-chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole in 1500 ml of glacial acetic acid was added 45 g of iron filings. The mixture was stirred and heated on the steam bath for 20 min. Every 30 min. an additional 20 g of iron filings and 100 ml of water was added for 2.5 hr. After 30 min. more, the reaction mixture was filtered while hot. The collected precipitate was heated with acetic acid and filtered. The combined filtrates were diluted with ice water to precipitate 39.8 g (47%) of product, mp 170°-175°. Recrystallization from methanol-water gave yellow rods, mp 173°-178°.
Quantity
83.7 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Name
Quantity
45 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[C:6]([CH:17]=1)=[C:7]([C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=1)[O:8][N:9]=2.O>C(O)(=O)C.[Fe]>[NH2:9][C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:17][C:6]=1[C:7]([C:10]1[CH:11]=[CH:12][C:13]([OH:16])=[CH:14][CH:15]=1)=[O:8]

Inputs

Step One
Name
Quantity
83.7 g
Type
reactant
Smiles
ClC=1C=CC=2C(=C(ON2)C2=CC=C(C=C2)O)C1
Name
Quantity
1500 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
45 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
20 g
Type
catalyst
Smiles
[Fe]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated on the steam bath for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered while hot
TEMPERATURE
Type
TEMPERATURE
Details
The collected precipitate was heated with acetic acid
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The combined filtrates were diluted with ice water
CUSTOM
Type
CUSTOM
Details
to precipitate 39.8 g (47%) of product, mp 170°-175°
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol-water
CUSTOM
Type
CUSTOM
Details
gave yellow rods, mp 173°-178°

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
NC1=C(C(=O)C2=CC=C(C=C2)O)C=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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